6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
6-Bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene carboxamide derivative characterized by a bromo substituent at position 6, a methoxy group at position 8, and a carboxamide moiety at position 3 with N-cyclohexyl and N-ethyl substitutions. Its molecular formula is C₁₉H₂₃BrNO₄ (molecular weight: 425.30 g/mol).
Properties
IUPAC Name |
6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-3-21(14-7-5-4-6-8-14)18(22)15-10-12-9-13(20)11-16(24-2)17(12)25-19(15)23/h9-11,14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHXGQQEGBMXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by amide formation. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with N-cyclohexyl-N-ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The chromene core can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenes, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Chromene Carboxamides
The target compound’s structural analogues differ primarily in the substituents on the carboxamide group and chromene backbone. Key examples include:
Key Observations:
- N-Alkyl vs.
- Polarity and Solubility : The N-(2-methoxyethyl) derivative (356.17 g/mol) has increased polarity due to the ether group, which may improve aqueous solubility compared to bulkier cyclohexyl/ethyl groups .
- Steric Effects : The N-cyclohexyl-N-ethyl substitution in the target compound (425.30 g/mol) introduces significant steric bulk, likely reducing rotational freedom and affecting binding interactions in biological systems .
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of related chromene derivatives (e.g., 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate) reveal planar chromene backbones stabilized by intermolecular O–H···O hydrogen bonds with solvent molecules . While direct crystallographic data for the target compound are absent, analogues with polar substituents (e.g., methoxyethyl or tetrahydrofuranmethyl) are expected to form similar hydrogen-bonding networks, influencing their solid-state stability and solubility .
Research Implications and Gaps
- Biological Activity : Evidence lacks direct pharmacological data for the target compound. However, structural similarities to kinase inhibitors (e.g., substituted chromenes) warrant further investigation .
- Synthetic Routes : The use of SHELX software for crystallographic refinement (e.g., in analogues) highlights the importance of computational tools in elucidating structure-property relationships .
Biological Activity
6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is . The compound features a bromine atom at the 6-position, an ethyl and cyclohexyl group attached to the nitrogen, and a methoxy group at the 8-position. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 396.30 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partition) | Not specified |
Anticancer Properties
Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can induce apoptosis in various cancer cell lines. A notable study demonstrated that related compounds effectively inhibited cell proliferation in breast cancer (MCF-7) and melanoma (MEL-8) cell lines, suggesting a potential role for this compound in cancer therapy .
The mechanism by which 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the bromine atom may enhance its reactivity and binding affinity to these targets, while the lipophilic nature of the cyclohexyl and ethyl groups may facilitate cellular uptake.
Antimicrobial Activity
Chromene derivatives have also been studied for their antimicrobial properties. Compounds similar to 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide have shown effectiveness against various bacterial strains. A study reported that certain brominated coumarin derivatives exhibited potent antibacterial activity, indicating that this class of compounds could be explored for developing new antimicrobial agents .
Case Study 1: Anticancer Activity Assessment
In a comparative study involving several chromene derivatives, including 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, researchers evaluated their cytotoxic effects on cancer cell lines. The results indicated that this compound significantly reduced cell viability in MCF-7 and U937 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of various chromene derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with similar structures to 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide showed promising results, inhibiting bacterial growth at low concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
